2-Hydrazinyl-3-(propan-2-yl)pyrazine
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Overview
Description
2-Hydrazinyl-3-(propan-2-yl)pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C7H12N4. It is known for its unique structure, which includes a pyrazine ring substituted with hydrazinyl and isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-3-(propan-2-yl)pyrazine typically involves the reaction of appropriate pyrazine derivatives with hydrazine. One common method includes the reaction of 3-(propan-2-yl)pyrazine-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-3-(propan-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazinyl group under mild conditions.
Major Products Formed: The major products formed from these reactions include oxidized pyrazine derivatives, reduced hydrazine compounds, and various substituted pyrazines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Hydrazinyl-3-(propan-2-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-(propan-2-yl)pyrazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-Hydrazinopyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
3-Hydrazinyl-2-methylpyrazine: Similar structure with a methyl group instead of an isopropyl group.
2-Hydrazinyl-3-ethylpyrazine: Similar structure with an ethyl group instead of an isopropyl group.
Uniqueness: 2-Hydrazinyl-3-(propan-2-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
IUPAC Name |
(3-propan-2-ylpyrazin-2-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5(2)6-7(11-8)10-4-3-9-6/h3-5H,8H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBXQIUPUPCQOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN=C1NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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